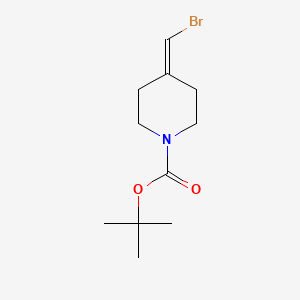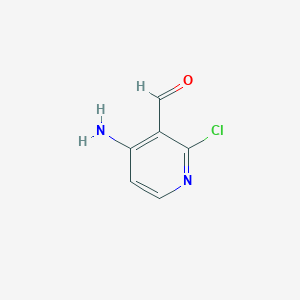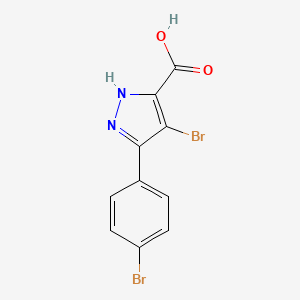
4-bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid
概要
説明
Pyrazoles are heterocyclic chemical compounds with a natural or a synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .
Molecular Structure Analysis
The molecular structure of a pyrazoline derivative includes a five-membered ring with three carbon atoms and two adjacent nitrogen atoms . The specific structure of “4-bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid” would include bromine and carboxylic acid functional groups, but without the exact structure, it’s difficult to provide more details.Chemical Reactions Analysis
Pyrazoline derivatives are known to exhibit a variety of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . The specific reactions of “this compound” are not available in the literature I have access to.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, 4-Bromophenylacetic acid, a related compound, is a white solid with a honey-like odor . Its melting point is 118 °C .作用機序
The mechanism of action of 4-BPCA is not yet fully understood. However, it is believed that 4-BPCA is able to modulate biological processes by acting as a competitive inhibitor of certain enzymes involved in the production of certain proteins. In particular, 4-BPCA has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are important mediators of inflammation. Additionally, 4-BPCA has been found to inhibit the activity of 5-lipoxygenase (5-LOX), an enzyme involved in the production of leukotrienes, which are important mediators of inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-BPCA have been studied extensively. 4-BPCA has been found to modulate the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes involved in the production of prostaglandins and leukotrienes, respectively. Inhibition of these enzymes has been found to reduce inflammation, which has potential therapeutic applications in the treatment of certain diseases, such as cancer and rheumatoid arthritis. Additionally, 4-BPCA has been found to modulate the activity of other enzymes, such as tyrosine kinase and phosphatidylinositol-3-kinase, which are involved in the regulation of cell growth and differentiation.
実験室実験の利点と制限
4-BPCA has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is stable under a wide range of conditions. Additionally, it is non-toxic and non-volatile, making it safe to handle and use in laboratory experiments. However, 4-BPCA is also limited in its use in laboratory experiments, as it is not soluble in water and is
科学的研究の応用
4-BPCA has been studied extensively for its ability to modulate biological processes. Its potential use in drug development and disease treatment has been explored. 4-BPCA has been used in the synthesis of various other compounds, such as 4-bromophenylpyrazole-5-carboxylic acid esters and 4-bromophenylpyrazole-5-carboxylic acid amides. These compounds have been studied for their potential use as anti-inflammatory agents, anticonvulsants, and antifungal agents. 4-BPCA has also been studied for its potential use in the treatment of cancer and other diseases. Additionally, 4-BPCA has been used in the synthesis of a variety of other compounds, such as 4-bromophenylpyrazole-5-carboxylic acid derivatives, which have been studied for their potential use as anti-cancer agents.
Safety and Hazards
特性
IUPAC Name |
4-bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2N2O2/c11-6-3-1-5(2-4-6)8-7(12)9(10(15)16)14-13-8/h1-4H,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLYQTRCABXQDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=C2Br)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



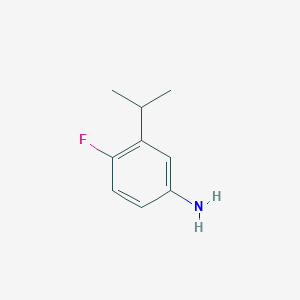

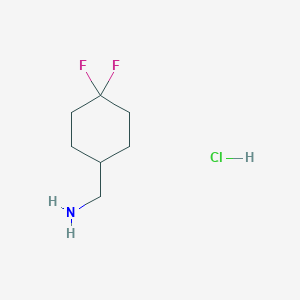
![6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1439350.png)
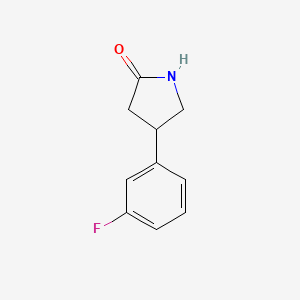
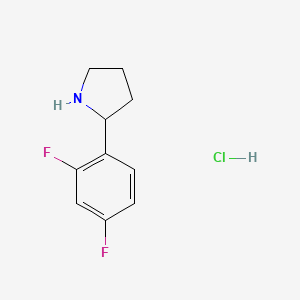
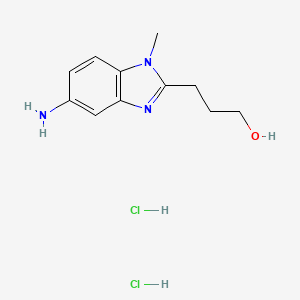
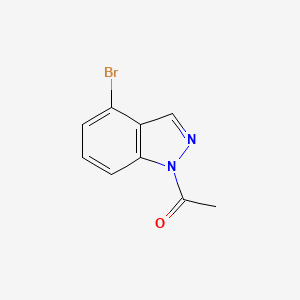
![4-(3-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1439359.png)

![(2-{[3-(2-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B1439361.png)
